Benzenamine, 3-(propoxymethyl)-
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Overview
Description
Benzenamine, 3-(propoxymethyl)- is an organic compound with the molecular formula C10H15NO It is a derivative of benzenamine, where the amino group is substituted at the meta position with a propoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-(propoxymethyl)- typically involves the reaction of benzenamine with propoxymethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
C6H5NH2+CH3CH2CH2OCH2Cl→C6H4(CH2OCH2CH2CH3)NH2+HCl
Industrial Production Methods
In an industrial setting, the production of Benzenamine, 3-(propoxymethyl)- can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can also enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 3-(propoxymethyl)- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions typically require strong acids, such as sulfuric acid (H2SO4) or nitric acid (HNO3), and elevated temperatures.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted benzenamine derivatives, depending on the electrophile used.
Scientific Research Applications
Benzenamine, 3-(propoxymethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 3-(propoxymethyl)- involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, affecting their structure and function. The propoxymethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to the inhibition of enzymes or receptors involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 3-methyl-: Similar structure but with a methyl group instead of a propoxymethyl group.
Benzenamine, 3-ethoxymethyl-: Similar structure but with an ethoxymethyl group instead of a propoxymethyl group.
Benzenamine, 3-butoxymethyl-: Similar structure but with a butoxymethyl group instead of a propoxymethyl group.
Uniqueness
Benzenamine, 3-(propoxymethyl)- is unique due to the presence of the propoxymethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
80171-97-7 |
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Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
3-(propoxymethyl)aniline |
InChI |
InChI=1S/C10H15NO/c1-2-6-12-8-9-4-3-5-10(11)7-9/h3-5,7H,2,6,8,11H2,1H3 |
InChI Key |
VGPVTPLWOKFGBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC1=CC(=CC=C1)N |
Origin of Product |
United States |
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